Iso-ADP-ribose is primarily generated during the synthesis of poly(ADP-ribose) by poly(ADP-ribose) polymerases (PARPs). These enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins, leading to the formation of long chains of poly(ADP-ribose) that are subsequently cleaved to yield iso-ADP-ribose as a byproduct. Iso-ADP-ribose is classified under ribonucleotides and serves as a signaling molecule within cells, influencing various pathways related to DNA damage response and repair.
The synthesis of iso-ADP-ribose can be achieved through several methodologies, predominantly involving enzymatic pathways. A notable approach involves the biosynthetic generation from poly(ADP-ribose). The synthesis protocol typically follows these steps:
Iso-ADP-ribose features a unique molecular structure characterized by an adenine base linked to two ribose sugars through an α(1→2) glycosidic bond. The structural formula can be represented as:
Iso-ADP-ribose participates in various chemical reactions primarily related to its role as a signaling molecule:
The mechanism of action for iso-ADP-ribose primarily revolves around its ability to interact with specific protein domains that recognize this compound. For instance:
Iso-ADP-ribose exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to analyze its structural integrity and purity during synthesis .
Iso-ADP-ribose has several scientific applications:
Iso-ADP-ribose (iso-ADPR) is a distinct structural unit within poly(ADP-ribose) (PAR) polymers, with the molecular formula C₁₅H₂₃N₅O₁₄P₂ and a molecular weight of 559.32 g/mol [5]. It comprises two ADP-ribose units linked via a unique ribose–ribose glycosidic bond, forming the smallest internal PAR subunit. The molecule features:
The α(1ʺ→2ʹ) glycosidic bond in iso-ADPR is exclusive to PAR polymers synthesized by poly(ADP-ribose) polymerases (PARPs). This bond forms during PAR chain elongation, where:
Table 1: Glycosidic Bond Types in ADP-Ribose Structures
Structure | Bond Type | Enzyme Catalyzing Formation | Bond Angle | |
---|---|---|---|---|
Iso-ADPR (internal) | α(1ʺ→2ʹ) ribose-ribose | PARP1/PARP2 | 120° | |
Terminal ADP-ribose | N-glycosidic (protein-ribose) | ARH3/PARG | Variable | |
Branched PAR unit | α(1ʺ→2ʺ) ribose-ribose | PARP2 | 90° | [4] [6] |
The RNF146 WWE domain–iso-ADPR complex (PDB entry not specified) resolved at 1.63 Å reveals key binding mechanisms:
Iso-ADP-ribose vs. ADP-ribose:
Iso-ADP-ribose vs. Branched PAR Units:
Table 2: Comparative Features of ADP-Ribose Variants
Feature | Iso-ADPR | ADP-Ribose | Branched PAR Unit | |
---|---|---|---|---|
Chemical Formula | C₁₅H₂₃N₅O₁₄P₂ | C₁₅H₂₃N₅O₁₃P₂ | C₂₀H₃₀N₁₀O₂₀P₃ | |
Linkage Type | Linear α(1ʺ→2ʹ) | Monomeric | Branched α(1ʺ→2ʺ) | |
PARP Synthesizing | PARP1 | N/A | PARP2 | |
Hydrolase Cleaving | PARG | ARH3/PARG | PARG only | [1] [4] [6] |
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